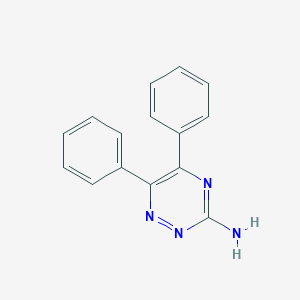

5,6-Diphenyl-1,2,4-triazin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-diphenyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRHOWNFGASHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196390 | |

| Record name | as-Triazine, 3-amino-3,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4511-99-3 | |

| Record name | 5,6-Diphenyl-1,2,4-triazin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4511-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diphenyl-1,2,4-triazin-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004511993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4511-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | as-Triazine, 3-amino-3,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIPHENYL-1,2,4-TRIAZIN-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY3XH5WU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-Diphenyl-1,2,4-triazin-3-amine

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5,6-Diphenyl-1,2,4-triazin-3-amine, a molecule of interest for researchers, scientists, and professionals in drug development. The guide details the experimental protocol for the most efficient synthesis route, presents key quantitative data in a structured format, and includes a visualization of the synthesis pathway.

Core Synthesis Pathway: Cyclocondensation of Benzil and Aminoguanidine Bicarbonate

The most efficient and widely adopted method for the synthesis of this compound is the cyclocondensation reaction between benzil and aminoguanidine bicarbonate. This one-pot reaction offers a high yield of the desired product under relatively straightforward conditions. The reaction proceeds by the initial condensation of the aminoguanidine with one of the carbonyl groups of benzil, followed by an intramolecular cyclization to form the 1,2,4-triazine ring.

Experimental Protocol

The following protocol is an optimized procedure for the synthesis of this compound:

Materials:

-

Benzil (0.1 mol, 21.02 g)

-

Aminoguanidine bicarbonate (0.1 mol, 13.61 g)

-

n-Butanol (50 mL)

-

Diethyl ether (Et2O)

-

Hexane

Procedure:

-

To a solution of benzil (0.1 mol) in 50 mL of n-butanol, add aminoguanidine bicarbonate (0.1 mol) with intensive stirring.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After the reflux period, cool the mixture to room temperature.

-

For complete crystallization, store the mixture at 5°C for 24 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with a 1:1 mixture of diethyl ether and hexane.

-

Dry the final product.

This optimized protocol has been reported to achieve a product yield of up to 97%.

Alternative Synthesis Pathway

An alternative, though more laborious, synthesis route for this compound has been described. This multi-step process begins with the condensation of dibenzoyl with semicarbazide to yield 3-hydroxy-5,6-diphenyl-1,2,4-triazine. This intermediate is then treated with phosphorus oxychloride (POCl₃) to produce 3-chloro-5,6-diphenyl-1,2,4-triazine. The final step involves the amination of the 3-chloro derivative with a solution of ammonia under pressure and at a high temperature (140°C) to yield the desired product. This method is generally considered less efficient and involves more severe reaction conditions compared to the direct cyclocondensation.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₄ | [1] |

| Molecular Weight | 248.28 g/mol | [1] |

| Yield | Up to 97% | |

| Melting Point | 210-212 °C (for 3-Amino-5,6-dimethyl-1,2,4-triazine) | [2] |

| ¹H NMR | Data not available in the searched literature. | |

| ¹³C NMR | Data not available in the searched literature. | |

| Mass Spectrometry | Structure confirmed by mass spectrometry. |

Note: The melting point provided is for a structurally similar compound and is included for reference. Specific spectral data for this compound was not available in the consulted resources.

Synthesis Pathway Visualization

The following diagram illustrates the primary synthesis pathway of this compound from benzil and aminoguanidine bicarbonate.

Caption: Cyclocondensation of Benzil and Aminoguanidine Bicarbonate.

References

Cyclocondensation of benzil with aminoguanidine to yield 5,6-Diphenyl-1,2,4-triazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the cyclocondensation of benzil with aminoguanidine to produce 5,6-Diphenyl-1,2,4-triazin-3-amine. This key synthetic intermediate is a building block for a class of heterocyclic compounds with significant pharmacological interest. This guide covers the optimized synthesis, physicochemical properties, and potential applications in drug discovery, complete with detailed experimental protocols and visual representations of the reaction mechanism and relevant biological pathways.

Introduction

The 1,2,4-triazine core is a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities.[1][2] Derivatives of 5,6-diaryl-1,2,4-triazines have shown a wide array of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][3] The title compound, this compound (also known as 3-amino-5,6-diphenyl-1,2,4-triazine), is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as antimalarial and antineoplastic agents.[4] Its synthesis via the cyclocondensation of benzil and aminoguanidine is a common yet crucial reaction for accessing this important chemical motif.

Synthesis and Mechanism

The most efficient synthesis of this compound involves the direct condensation of benzil with an aminoguanidine salt, such as aminoguanidine bicarbonate. The choice of solvent has been shown to be critical to the reaction's success, with higher-boiling point solvents like n-butanol providing significantly higher yields compared to ethanol or benzene.

The reaction proceeds through a nucleophilic attack of the terminal nitrogen of aminoguanidine on one of the carbonyl carbons of benzil, followed by an intramolecular cyclization and subsequent dehydration to form the stable 1,2,4-triazine ring.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Solvent | Reaction Time | Temperature | Yield | Reference |

| n-Butanol | Reflux | ~118 °C | 97% | [4] |

| Ethanol | Reflux | ~78 °C | 30-60% | [4] |

| Benzene | Reflux | ~80 °C | 30-60% | [4] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 4511-99-3 | [5] |

| Molecular Formula | C₁₅H₁₂N₄ | [5] |

| Molecular Weight | 248.28 g/mol | [5] |

| Melting Point | 174.5-175.5 °C | [5] |

| ¹H NMR | Predicted shifts based on analogs: Aromatic protons (multiplet, ~7.0-8.0 ppm), Amine protons (broad singlet) | - |

| ¹³C NMR | Predicted shifts based on analogs: Aromatic carbons (~125-140 ppm), Triazine carbons (~150-160 ppm) | - |

Detailed Experimental Protocol

This protocol describes the high-yield synthesis of this compound.

Materials:

-

Benzil

-

Aminoguanidine bicarbonate

-

n-Butanol

-

Diethyl ether

-

Hexane

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (1 equivalent) and aminoguanidine bicarbonate (1 equivalent).

-

Solvent Addition: Add a sufficient volume of n-butanol to the flask to ensure effective stirring and dissolution of the reactants upon heating.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Completion and Cooldown: After the reaction is complete (typically after several hours of reflux), remove the heat source and allow the mixture to cool to room temperature. A precipitate of the product should form.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with a 1:1 mixture of diethyl ether and hexane to remove any unreacted starting materials and impurities.[4]

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Applications in Drug Development and Relevant Signaling Pathways

The 5,6-diphenyl-1,2,4-triazine scaffold is a versatile starting point for the development of various therapeutic agents.[1] Derivatives have been investigated for their potential to inhibit key signaling pathways implicated in diseases such as cancer.

One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. VEGFR-2 is a crucial mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 can block downstream signaling that promotes endothelial cell proliferation and survival, thereby impeding tumor progression.

Additionally, some 1,2,4-triazine derivatives have been explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[7] The structural flexibility of the this compound allows for modifications at the 3-amino position, enabling the generation of libraries of compounds for screening against various biological targets.

Conclusion

The cyclocondensation of benzil and aminoguanidine provides an efficient and scalable route to this compound. This versatile intermediate serves as a crucial foundation for the synthesis of a wide range of pharmacologically active molecules. The high-yield protocol detailed in this guide, coupled with an understanding of the potential biological targets, offers a solid basis for researchers and drug development professionals to explore the therapeutic potential of this important class of heterocyclic compounds. Further derivatization and biological evaluation are warranted to fully elucidate the structure-activity relationships and identify lead candidates for various disease indications.

References

- 1. Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|CAS 4511-99-3 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic and Physicochemical Profile of 5,6-Diphenyl-1,2,4-triazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Diphenyl-1,2,4-triazin-3-amine (CAS Number: 4511-99-3), a key intermediate in the synthesis of various biologically active compounds. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound. This information is crucial for the identification, characterization, and quality control of the compound in a research and development setting.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Phenyl-H | 7.30 - 7.50 | m | 10H, Protons of the two phenyl rings |

| NH₂ | 6.50 - 7.50 | br s | 2H, Amino protons |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=N (Triazine Ring) | ~155-165 | Carbon atoms in the triazine ring |

| C-NH₂ (Triazine Ring) | ~150-160 | Carbon atom attached to the amino group |

| C-Ph (Triazine Ring) | ~145-155 | Carbon atoms of the triazine ring attached to the phenyl groups |

| Phenyl C | ~125-135 | Carbon atoms of the phenyl rings |

Note: The exact chemical shifts for the amino protons can vary depending on the solvent and concentration.

Table 2: FT-IR Spectroscopic Data

Technique: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching vibrations of the primary amine |

| 3100 - 3000 | Medium | C-H aromatic stretching |

| ~1640 | Strong | N-H bending (scissoring) of the primary amine |

| ~1600, ~1480, ~1440 | Medium to Strong | C=C and C=N stretching vibrations of the aromatic and triazine rings |

| ~1270 | Medium | C-N stretching vibration |

| 770 - 750 and 700 - 680 | Strong | C-H out-of-plane bending for monosubstituted benzene rings |

Table 3: Mass Spectrometry Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 248 | High | [M]⁺, Molecular ion |

| 178 | High | [M - N₂H₂CN]⁺ or [C₁₄H₁₀]⁺, Loss of the aminotriazine moiety fragment |

| 103 | Medium | [C₇H₅N]⁺ or [C₈H₇]⁺, Fragment from the phenyl or triazine ring |

| 77 | Medium | [C₆H₅]⁺, Phenyl cation |

Experimental Protocols

The following sections detail the standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition Parameters for ¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 30-45°

-

Spectral width: -2 to 12 ppm

-

-

Acquisition Parameters for ¹³C NMR:

-

Number of scans: 1024-4096

-

Relaxation delay: 2.0 s

-

Pulse width: 30-45°

-

Spectral width: 0 to 200 ppm

-

Proton decoupling is applied to obtain singlets for all carbon signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded using the KBr pellet technique.[1]

-

Sample Preparation: Approximately 1-2 mg of the finely ground sample is intimately mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a die under high pressure (8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the spectrometer's sample holder, and the spectrum is recorded typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Chromatographic Conditions:

-

Injector Temperature: 250-280 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

In-Depth Technical Guide to the X-ray Crystal Structure of 5,6-Diphenyl-1,2,4-triazin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the X-ray crystal structure of 5,6-diphenyl-1,2,4-triazin-3-amine derivatives, a class of compounds with significant potential in medicinal chemistry. Notably, their structural similarity to sildenafil has positioned them as promising candidates for the development of novel phosphodiesterase type 5 (PDE5) inhibitors. This document outlines the crystallographic parameters of key derivatives, details the experimental protocols for their synthesis and structural determination, and explores the relevant biological signaling pathways.

Core Crystallographic Data of Selected Derivatives

The following table summarizes the key crystallographic data for representative this compound derivatives, facilitating a comparative analysis of their solid-state structures.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | C₂₁H₁₆N₄ | Monoclinic | P2₁/c | 11.8797(3) | 6.0788(1) | 23.8710(5) | 90 | 101.489(1) | 90 | 1689.29(6) | 4 | [1][2] |

| 5,6-Diphenyl-1,2,4-triazin-3(2H)-one | C₁₅H₁₁N₃O | - | - | - | - | - | - | - | - | - | - | [3][4] |

Further crystallographic data for a wider range of derivatives is actively being compiled for future revisions of this guide.

Key Structural Insights

The crystal structure of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline reveals a nearly planar 1,2,4-triazine ring. The pendant phenyl rings at positions 5 and 6 are twisted with respect to the triazine core, with dihedral angles of 58.60(4)° and 36.35(3)°.[1][2] An intramolecular N—H···N hydrogen bond is observed between the amino group and a nitrogen atom of the triazine ring, which contributes to the overall conformation of the molecule.[1][2] The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds and π–π stacking interactions.[1][2]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route to the 5,6-diphenyl-1,2,4-triazine core involves the condensation of benzil with aminoguanidine.[3] For substituted derivatives, such as 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, a Suzuki cross-coupling reaction is employed.[1][2]

General Procedure for Suzuki Cross-Coupling:

-

A mixture of 3-halo-5,6-diphenyl-1,2,4-triazine (1 equivalent), the corresponding boronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃) is prepared in a suitable solvent system (e.g., dioxane/water).

-

The reaction mixture is heated under an inert atmosphere for several hours.

-

Upon completion, the reaction is cooled, and the product is extracted using an organic solvent.

-

The organic layers are combined, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as ethanol.[2]

X-ray Data Collection and Structure Refinement

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 293 K or 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).[1][2]

-

The collected data is processed, including integration of the reflection intensities and absorption correction.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Signaling Pathways and Biological Relevance

The interest in this compound derivatives is largely driven by their potential to act as inhibitors of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

dot

References

Physical and chemical properties of 5,6-Diphenyl-1,2,4-triazin-3-amine

This technical guide provides a comprehensive overview of the physical and chemical properties of 5,6-Diphenyl-1,2,4-triazin-3-amine, tailored for researchers, scientists, and professionals in drug development. This document delves into its fundamental characteristics, synthesis, and potential biological significance, presenting data in a structured and accessible format.

Core Physical and Chemical Properties

This compound, with the CAS number 4511-99-3, is a heterocyclic compound featuring a triazine ring substituted with two phenyl groups and an amine group.[1][2] Its structural characteristics impart specific physical and chemical properties that are crucial for its application in medicinal chemistry and materials science.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₄ | [1][2] |

| Molecular Weight | 248.29 g/mol | [2] |

| Melting Point | 174.5-175.5 °C | |

| Boiling Point | Not available | |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | While specific quantitative data is limited, based on its aromatic structure, it is expected to be sparingly soluble in water and more soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone.[3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆, δ) | ¹³C NMR (DMSO-d₆, δ) |

| 7.23 (br s, 2H, NH₂) | 127.7 |

| 7.31-7.37 (m, 7H, Arom) | 127.9 |

| 7.39-7.44 (m, 3H, Arom) | 128.9 |

| 129.2 | |

| 129.8 | |

| 136.2 | |

| 136.5 | |

| 148.6 | |

| 156.1 | |

| 161.7 |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

| m/z | Relative Intensity (%) | Fragment |

| 248 | 26 | [M]⁺ |

| 178 | 100 | |

| 165 | 5 | |

| 152 | 6 | |

| 103 | 10 |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=N stretch (triazine ring) | 1630-1680 |

| C=C stretch (aromatic rings) | 1450-1600 |

| C-N stretch | 1250-1350 |

Synthesis of this compound

The primary synthetic route to this compound involves the cyclocondensation of benzil with aminoguanidine bicarbonate.[9]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of benzil (0.1 mol) in n-butanol (50 mL), add aminoguanidine bicarbonate (0.1 mol) with intensive stirring.

-

Reflux: Heat the reaction mixture at reflux for 6 hours.

-

Crystallization: Cool the mixture to room temperature and then maintain it at 5 °C for 24 hours to allow for complete crystallization.

-

Isolation and Purification: Collect the resulting precipitate by filtration. Wash the precipitate with a 1:1 mixture of diethyl ether and hexane (100 mL).

-

Drying: Dry the purified product in a vacuum oven.

Biological Significance and Potential Applications

Derivatives of this compound have garnered significant interest in drug discovery due to their diverse biological activities. Notably, they have been investigated as potent inhibitors of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters.[2]

Monoamine Oxidase A (MAO-A) Inhibition

MAO-A is responsible for the oxidative deamination of monoamines such as serotonin, norepinephrine, and dopamine in the brain.[10][11][12][13] Inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is a therapeutic strategy for treating depression and other neurological disorders.[14][15][16][17]

Experimental Methodologies

The following are generalized protocols for the determination of the key physical and chemical properties.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small amount of the finely powdered compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the point at which the substance begins to melt to when it becomes completely liquid is recorded.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides information on the molecular weight and fragmentation pattern of the molecule.

FTIR Spectroscopy

A small amount of the solid sample is placed on the ATR crystal of the FTIR spectrometer. The infrared spectrum is recorded, showing the absorption bands corresponding to the different vibrational frequencies of the functional groups present in the molecule.

Solubility Determination

A standardized amount of the solid is added to a specific volume of a solvent at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined, typically by gravimetric analysis after solvent evaporation or by a spectroscopic method.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound|CAS 4511-99-3 [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Monoamine Oxidase Inhibitors (MAO-Is) Mnemonic [picmonic.com]

- 16. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. psychscenehub.com [psychscenehub.com]

The Biological Mechanisms of 5,6-Diphenyl-1,2,4-triazin-3-amine: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Core Biological Actions of a Promising Heterocyclic Scaffold

The 5,6-diphenyl-1,2,4-triazin-3-amine core structure and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery. Exhibiting a broad spectrum of biological activities, these molecules have garnered attention for their potential therapeutic applications in inflammatory diseases, neurological disorders, and oncology. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound and its closely related analogues in biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anti-inflammatory Activity: Dual Inhibition of COX-2 and 5-LOX

A primary and well-documented mechanism of action for derivatives of the 5,6-diphenyl-1,2,4-triazine scaffold is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. By simultaneously targeting both pathways, these compounds can offer a broad-spectrum anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: COX-2 and 5-LOX Inhibition

The inhibitory potential of 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives against COX-2 and 5-LOX has been quantified, demonstrating potent activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a representative compound from this class.

| Compound Derivative | Target Enzyme | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |

| 6k | COX-2 | 0.33 ± 0.02 | Celecoxib | 1.81 ± 0.13 |

| 6k | 5-LOX | 4.90 ± 0.22 | Zileuton | 15.04 ± 0.18 |

Data sourced from a study on novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors.[1]

Experimental Protocol: In Vitro COX and 5-LOX Inhibition Assay

The following protocol outlines the general methodology used to determine the COX-1/COX-2 and 5-LOX inhibitory activity of 5,6-diphenyl-1,2,4-triazine derivatives.

Objective: To determine the IC50 values of test compounds against ovine COX-1, human recombinant COX-2, and potato 5-LOX.

Materials:

-

Test compounds (5,6-diphenyl-1,2,4-triazine derivatives)

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Potato 5-LOX enzyme

-

Arachidonic acid (substrate)

-

Linoleic acid (substrate for 5-LOX)

-

Celecoxib and Zileuton (standard inhibitors)

-

Appropriate buffer solutions

-

Spectrophotometer or plate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1, COX-2, and 5-LOX enzymes in the appropriate buffer at the desired concentration.

-

Compound Preparation: Prepare a series of dilutions of the test compounds and standard inhibitors.

-

Assay for COX Inhibition:

-

Pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the test compounds or celecoxib for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA) kit.

-

Calculate the percentage of inhibition for each compound concentration.

-

-

Assay for 5-LOX Inhibition:

-

Pre-incubate the 5-LOX enzyme with various concentrations of the test compounds or zileuton.

-

Initiate the reaction by adding linoleic acid.

-

Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

-

Calculate the percentage of inhibition for each compound concentration.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

-

Signaling Pathway: Arachidonic Acid Cascade Inhibition

The dual inhibition of COX-2 and 5-LOX by 5,6-diphenyl-1,2,4-triazine derivatives effectively blocks the two major branches of the arachidonic acid inflammatory pathway.

Neuroprotective and Anticonvulsant Activities

Derivatives of 5,6-diphenyl-1,2,4-triazine have demonstrated significant potential in the treatment of central nervous system (CNS) disorders, including epilepsy and neurodegenerative diseases. Their mechanisms of action in the CNS are multifaceted, involving the modulation of key signaling pathways and neurotransmitter systems.

Modulation of MAPK Signaling and Heat Shock Proteins

Studies on related 5,6-disubstituted-1,2,4-triazine compounds have revealed a neuroprotective mechanism involving the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the expression of heat shock proteins (HSPs). Specifically, a dimethoxyphenyl analog was found to inhibit oxidative stress-induced phosphorylation of MAPKs (JNK, ERK, and p38) and to modulate the levels of Hsp70 and Hsp90, promoting neurite outgrowth and neuronal survival.[2]

Signaling Pathway: Neuroprotection via MAPK and HSP Modulation

The following diagram illustrates the proposed neuroprotective mechanism of 5,6-disubstituted-1,2,4-triazine derivatives.

Anticonvulsant Activity

The this compound scaffold is a key feature in a series of compounds with potent anticonvulsant activity. The primary mechanism of action is believed to be the modulation of voltage-gated sodium channels and/or enhancement of GABAergic neurotransmission.

Quantitative Data: Anticonvulsant Screening

The anticonvulsant efficacy of 5,6-bis aryl 1,2,4-triazines, including the diphenyl derivative, has been evaluated in preclinical models. The data below represents the percentage of protection against seizures in the maximal electroshock (MES) test.

| Compound | Substitution on Phenyl Rings | Dose (mg/kg) | % Protection (MES Test) |

| 5a | H (Diphenyl) | 30 | 84 |

| 5b | 4-OCH3 | 30 | 83 |

| 5d | 4-Cl | 30 | 83 |

Data from a study on the synthesis and anticonvulsant activity of 5,6-bis aryl 1,2,4-triazines.[3]

Experimental Protocol: Anticonvulsant Screening

The following protocols are standard methods for assessing the anticonvulsant and neurotoxic potential of investigational compounds.

Objective: To evaluate the anticonvulsant activity and neurotoxicity of 5,6-diphenyl-1,2,4-triazine derivatives.

Models:

-

Maximal Electroshock (MES) Seizure Test

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

-

Rotarod Test (for neurotoxicity)

Procedure:

-

Animal Preparation: Use adult male mice or rats, housed under standard laboratory conditions.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.

-

Maximal Electroshock (MES) Test:

-

At a predetermined time after compound administration, deliver an electrical stimulus (e.g., 50 mA for 0.2 s) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The absence of the tonic hind limb extension is considered protection.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for the onset of clonic seizures for a specified period (e.g., 30 minutes).

-

The absence of clonic seizures is considered protection.

-

-

Rotarod Test:

-

Place the animals on a rotating rod (e.g., 6 rpm).

-

Measure the time the animals are able to maintain their balance on the rod.

-

A significant decrease in performance compared to vehicle-treated animals indicates neurotoxicity.

-

-

Data Analysis:

-

Calculate the percentage of animals protected in the MES and scPTZ tests at each dose.

-

Determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity.

-

Calculate the protective index (PI = TD50/ED50) to assess the compound's margin of safety.

-

Workflow for Anticonvulsant Drug Screening

The screening process for identifying and characterizing novel anticonvulsant agents typically follows a structured workflow.

Other Potential Mechanisms of Action

The versatility of the 1,2,4-triazine scaffold suggests that this compound and its derivatives may interact with other biological targets. Preliminary studies and research on related compounds indicate potential activity as:

-

Monoamine Oxidase (MAO) Inhibitors: The 1,2,4-triazine nucleus is present in some known MAO inhibitors. Inhibition of MAO-A and MAO-B is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.

-

Anticancer Agents: Various 1,2,4-triazine derivatives have demonstrated cytotoxic effects against different cancer cell lines, potentially through the induction of apoptosis.

Further research is warranted to fully elucidate these and other potential mechanisms of action for this compound.

Conclusion

The this compound scaffold serves as a promising foundation for the development of novel therapeutic agents with diverse mechanisms of action. The well-established anti-inflammatory properties through dual COX-2/5-LOX inhibition, coupled with significant neuroprotective and anticonvulsant activities, highlight the potential of this chemical class in addressing complex diseases. The provided data, protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of these versatile compounds. Further investigation into their molecular targets and signaling pathways will undoubtedly pave the way for the design of next-generation therapeutics.

References

- 1. Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of some potent 5,6-bis aryl 1,2,4-triazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5,6-Diphenyl-1,2,4-triazin-3-amine in Common Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-Diphenyl-1,2,4-triazin-3-amine, a key heterocyclic compound in medicinal chemistry. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for its empirical determination. Furthermore, this guide explores the compound's relevance in drug discovery, illustrated by a signaling pathway diagram pertinent to its therapeutic potential.

Core Physicochemical Properties

This compound is a solid, organic compound with the molecular formula C₁₅H₁₂N₄ and a molecular weight of 248.29 g/mol .[1] Its structural characteristics, particularly the presence of two phenyl groups, contribute significantly to its solubility profile, rendering it largely hydrophobic.

Data Presentation: Solubility Summary

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The table below summarizes the available qualitative information.

| Solvent | CAS Number | Qualitative Solubility | Source / Rationale |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Likely Soluble | Structurally related triazine derivatives show good solubility in DMSO.[2] |

| Acetone | 67-64-1 | Likely Soluble | Structurally related triazine derivatives show good solubility in acetone.[2] |

| Ethanol | 64-17-5 | Soluble | Used as a recrystallization solvent for related compounds, indicating solubility, especially at elevated temperatures.[3] |

| Methanol | 67-56-1 | Likely Soluble | Often exhibits similar solvent properties to ethanol for this class of compounds. |

| Dichloromethane (DCM) | 75-09-2 | Likely Soluble | A common solvent for organic compounds with aromatic character. |

| Chloroform | 67-66-3 | Likely Soluble | A common solvent for organic compounds with aromatic character. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Likely Soluble | A polar aprotic solvent known to dissolve a wide range of organic compounds. |

| Ethyl Acetate | 141-78-6 | Moderately Soluble | Expected moderate solubility based on typical behavior of similar heterocyclic compounds. |

| Water | 7732-18-5 | Poorly Soluble | The hydrophobic nature of the diphenyl substitution suggests very limited aqueous solubility.[2] |

Note: The qualitative assessments are based on the behavior of structurally similar compounds and general principles of solubility. Empirical determination is necessary for precise quantitative values.

Experimental Protocols: Determination of Solubility

The following is a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method, often referred to as the "shake-flask method," is a standard approach for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = C × DF Where:

-

C is the concentration of the diluted sample (in mg/mL) determined from the calibration curve.

-

DF is the dilution factor.

-

-

Experimental Workflow Diagram:

Mandatory Visualization: Relevance in Drug Discovery

Derivatives of the 5,6-diphenyl-1,2,4-triazine scaffold are of significant interest in the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases such as Alzheimer's.[1] These compounds are being investigated for their ability to simultaneously inhibit multiple pathological targets. The following diagram illustrates the logical relationship of a multi-target therapeutic strategy for Alzheimer's disease, a field where this compound serves as a key pharmacophore.[1]

References

The 1,2,4-Triazine Core: A Scaffolding for Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine nucleus, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of 1,2,4-triazine core structures, with a focus on their anticancer, antiviral, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity: Inducing Apoptosis and Inhibiting Key Cellular Pathways

Derivatives of 1,2,4-triazine have demonstrated significant potential as anticancer agents, primarily by inducing programmed cell death (apoptosis) in cancer cells and interfering with crucial signaling pathways that govern cell proliferation and survival.[1][2]

A noteworthy mechanism of action for many 1,2,4-triazine-based anticancer compounds is the induction of apoptosis through both the intrinsic and extrinsic pathways.[2] This involves the activation of key executioner enzymes, caspases, and the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| MM131 | DLD-1 (Colon) | 1.7 | [3] |

| MM131 | HT-29 (Colon) | 5.6 | [3] |

| 3b | MCF-7 (Breast) | 0.25 ± 0.07 | |

| 3b | MDA-MB-231 (Breast) | 0.31 ± 0.14 | |

| 2b | MCF-7 (Breast) | 5.5 ± 0.39 | |

| 2b | MDA-MB-231 (Breast) | 7.8 ± 0.53 | |

| 3a | MCF-7 (Breast) | 0.35 ± 0.08 | |

| 3a | MDA-MB-231 (Breast) | 0.71 ± 0.14 | |

| 2a | MCF-7 (Breast) | 6.0 ± 0.38 | |

| 2a | MDA-MB-231 (Breast) | 9.2 ± 0.78 |

Signaling Pathway: 1,2,4-Triazine Induced Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by certain 1,2,4-triazine derivatives, leading to apoptosis in cancer cells.

Caption: Apoptosis induction by 1,2,4-triazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or other suitable solvent

-

96-well microplates

-

Test 1,2,4-triazine compounds

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity: A Promising Avenue for New Therapeutics

The 1,2,4-triazine scaffold is also a key component in the development of antiviral agents. Notably, the fused pyrrolo[2,1-f][1][4][5]triazine core is present in the broad-spectrum antiviral drug Remdesivir, highlighting the potential of this heterocyclic system in combating viral infections.[6] Derivatives have shown activity against a range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[7][8][9]

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of selected 1,2,4-triazine derivatives, with EC50 values representing the concentration required to inhibit viral replication by 50%.

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| 4c | HIV-1 | MT-4 | 0.068 ± 0.030 | [10] |

| 4a | HIV-1 | MT-4 | 0.19 ± 0.02 | [10] |

| 4bbb | HSV-1 | Vero | - (SI = 256.6) | [8] |

| 14f | Influenza A (H1N1) | MDCK | 4 µg/mL (IC50) | [11] |

SI = Selectivity Index (CC50/EC50)

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

Cell culture medium

-

Overlay medium (e.g., containing agarose or carboxymethylcellulose)

-

Test 1,2,4-triazine compounds

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a standardized amount of virus for a defined period (e.g., 1 hour) to allow for viral attachment and entry.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques, which are areas of dead or destroyed cells, will appear as clear zones against the stained monolayer of healthy cells.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

1,2,4-triazine derivatives have demonstrated a wide range of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13] The antimicrobial efficacy is often influenced by the nature and position of substituents on the triazine ring.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 1,2,4-triazine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| P2BF | Staphylococcus aureus | - | [13] |

| P6BF | Staphylococcus aureus | - | [13] |

| P15BF | Staphylococcus aureus | - | [13] |

| P1BF-P15BF | Escherichia coli | 62.5 - >1000 | [13] |

| P1BF-P15BF | Pseudomonas aeruginosa | 125 - >1000 | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][14]

Materials:

-

Test microorganisms

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test 1,2,4-triazine compounds

-

Sterile 96-well microtiter plates

-

Inoculum preparation materials (e.g., saline, McFarland standards)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition: Targeting Key Players in Disease

The 1,2,4-triazine scaffold has proven to be a versatile framework for the design of potent and selective enzyme inhibitors, with implications for treating a variety of diseases.

Quantitative Enzyme Inhibitory Activity Data

The following table presents the in vitro enzyme inhibitory activity of selected 1,2,4-triazine derivatives, with IC50 values representing the concentration required to inhibit the enzyme's activity by 50%.

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

| 1,2,4-triazine-sulfonamide hybrids | Acetylcholinesterase (AChE) | 2.45 - 9.91 | |

| 3-amino-1,2,4-triazine derivatives | Pyruvate Dehydrogenase Kinase 1 (PDK1) | 0.01 - 0.1 | |

| Triazine-benzimidazole analogues | Dihydrofolate Reductase (DHFR) | 0.002 |

Experimental Workflow: Enzyme Inhibition Assay

The general workflow for an enzyme inhibition assay is depicted below.

References

- 1. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-HIV activity of some non-nucleoside s-triazine derivatives (Part-IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anti-HIV-1 activity of 1-substituted 3-(3,5-dimethylbenzyl)triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Tautomeric Forms of 3-Amino-1,2,4-Triazine Derivatives

This guide provides a comprehensive overview of the tautomerism of 3-amino-1,2,4-triazine derivatives, a class of heterocyclic compounds with significant interest in medicinal and agrochemical research.[1][2] The guide details the synthesis, experimental analysis, and computational modeling of their tautomeric forms, presenting quantitative data and detailed protocols for researchers in the field. The biological significance of these compounds, including their roles as potential anticancer agents and enzyme inhibitors, is also highlighted.[3][4]

Introduction to Tautomerism in 3-Amino-1,2,4-Triazine Derivatives

Tautomerism is a fundamental concept in organic chemistry describing the equilibrium between two or more interconverting structural isomers, known as tautomers. In the context of 3-amino-1,2,4-triazine derivatives, the primary equilibrium of interest is the amino-imino tautomerism. The position of a proton can shift between the exocyclic amino group and the nitrogen atoms within the triazine ring, leading to different tautomeric forms. Understanding this equilibrium is critical, as the predominant tautomer can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its biological activity and drug-receptor interactions.[5]

The two primary tautomeric forms are the amino form and the imino form. Computational and experimental studies have been employed to determine the most stable tautomer for various derivatives. For instance, in 3-amino-1,2,4-triazin-5-one, ab initio calculations have shown that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most stable among five possible isomers.[6]

References

- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Frontier: Unveiling Novel Derivatives of 5,6-Diphenyl-1,2,4-triazin-3-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6-diphenyl-1,2,4-triazin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of recent advancements in the discovery of its derivatives, detailing their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to empower researchers in the fields of chemistry and pharmacology to explore this promising class of compounds for the development of next-generation therapeutics.

Core Synthetic Strategies and Experimental Protocols

The synthesis of novel this compound derivatives typically commences with the cyclocondensation of benzil with aminoguanidine bicarbonate to yield the core amine structure.[1] Subsequent modifications are primarily focused on the 3-amino group, allowing for the introduction of a wide array of functional moieties to modulate the compound's physicochemical properties and biological activity.

General Synthesis of this compound (1)

A mixture of benzil and aminoguanidine bicarbonate is refluxed in n-butanol to yield the foundational this compound.[1]

Synthesis of N-Substituted Derivatives

Further derivatization at the 3-amino position is a common strategy to explore structure-activity relationships. For instance, reaction with various isocyanates or isothiocyanates can yield urea and thiourea derivatives, respectively.

Experimental Protocol: Synthesis of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline

To a solution of 3-halogeno-5,6-diphenyl-1,2,4-triazine (0.2 mmol) and 2-aminophenylboronic acid (0.22 mmol) in a dioxane/water mixture (4:1, 2.5 ml), a solution of K₂CO₃ (0.6 mmol) in 1 ml of water and Pd(PPh₃)₄ are added. The reaction mixture is stirred at 70°C for 12 hours. Following this, the solution is diluted with water (1.5 ml), and the product is extracted three times with CH₂Cl₂ (3x2mL). The combined organic layers are dried over Na₂SO₄, and the solvent is removed under vacuum. The crude product is then purified by column chromatography using a CH₂Cl₂:hexane (4:1) eluent.[2]

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The following tables summarize the quantitative biological data for a selection of these derivatives.

Anticancer Activity

Many derivatives have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6h (a 1,3,5-triazine derivative) | HeLa (Cervical Cancer) | Potent | [3] |

| Compound 13j | α-glucosidase inhibition | ~6250-fold more potent than acarbose | [4][5] |

| Compound 13h | α-glucosidase inhibition | ~3947-fold more potent than acarbose | [4][5] |

| Compound 6k | COX-2 Inhibition | 0.33 ± 0.02 | [6] |

| Compound 6k | 5-LOX Inhibition | 4.90 ± 0.22 | [6] |

Antimicrobial Activity

Several derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Triazine Derivative 3 | Escherichia coli | Significant | [7] |

| Triazine Derivative 4 | Pseudomonas aeruginosa | Significant | [7] |

| TZP5 | Bacillus subtilis | 2-fold increased activity | [8] |

| TZP5 | Pseudomonas aeruginosa | 4-fold increased activity | [8] |

| 2-fluorophenyl-4,6-disubstituted[6][9][10]triazine | S. epidermidis | 16 and 32 | [11] |

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Compound 6k | COX-2 | 0.33 ± 0.02 | [6] |

| Compound 6k | 5-LOX | 4.90 ± 0.22 | [6] |

| TP derivative | DPPH radical scavenging | 4.90 ± 0.16 | [12] |

Neuroprotective Effects

Emerging research indicates that certain derivatives may possess neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases.

| Compound ID | Activity | Observation | Reference |

| WA-22 | Procognitive | Reversed MK-801-induced memory disturbances | [13] |

| PPK-32 | Neuroprotective | Broader neuroprotective profiles | [13] |

| Compounds 4a & 4h | AChE and BACE1 inhibition | IC₅₀ = 0.051 µM & 0.055 µM (AChE); 9.00 µM & 11.09 µM (BACE1) | [14] |

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental methodologies involved in the study of these derivatives, the following diagrams have been generated using the DOT language.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Many this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

General Experimental Workflow

The discovery and development of novel derivatives follow a structured workflow, from initial synthesis to preclinical evaluation.

Structure-Activity Relationship (SAR) Logic

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the triazine core. This logical relationship guides the design of more potent and selective compounds.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with a wide range of biological activities. The synthetic versatility of the core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to build upon, fostering further exploration and innovation in this exciting area of drug discovery. The continued investigation of these derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds the potential to deliver new and effective treatments for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 5,6-diphenyl-1,2,4-triazine-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide derivatives as potent synthetic α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 5,6-diphenyl-1,2,4-triazine-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide derivatives as potent synthetic α-glucosidase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In Silico and In Vitro Analysis of the 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol), an Antioxidant Agent with a Possible Anti-Inflammatory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5,6-Diphenyl-1,2,4-triazin-3-amine: A Core Scaffold for Neurodegenerative and Oncological Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-diphenyl-1,2,4-triazin-3-amine, a heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. We delve into its fundamental chemical properties, synthesis protocols, and its burgeoning role as a core structure for the development of therapeutic agents, particularly in the fields of neurodegenerative diseases and oncology. This document consolidates key quantitative data, detailed experimental methodologies for its synthesis and biological evaluation, and visual representations of relevant signaling pathways to serve as a critical resource for researchers in drug discovery and development.

Compound Identification

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₄ | [2][3] |

| Molecular Weight | 248.29 g/mol | [2] |

| CAS Number | 4511-99-3 | [1][2][3] |

| IUPAC Name | This compound | [1] |

Introduction to Therapeutic Potential

The 5,6-diphenyl-1,2,4-triazine core is a versatile pharmacophore that has been extensively explored for its therapeutic potential. Its derivatives have shown significant promise as multi-target-directed ligands (MTDLs) for complex neurodegenerative disorders such as Alzheimer's disease. These compounds have been designed to simultaneously modulate key pathological targets, including cholinesterases (AChE and BuChE) and beta-secretase (BACE-1), which are implicated in the amyloid-beta cascade. Furthermore, structural analogues have demonstrated antidepressant-like effects through the potent inhibition of monoamine oxidase A (MAO-A). Beyond neuroscience, this scaffold has been investigated for its anticancer, anticonvulsant, and anti-inflammatory properties.

Synthesis of this compound

An efficient and high-yield synthesis of the title compound can be achieved through the cyclocondensation of benzil with aminoguanidine bicarbonate.

Experimental Protocol: Synthesis from Benzil and Aminoguanidine Bicarbonate

This protocol is adapted from a method demonstrating a 97% yield.

Materials:

-

Benzil

-

Aminoguanidine bicarbonate

-

n-Butanol

-

Diethyl ether (Et₂O)

-

Hexane

-

Standard reflux apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 molar equivalent) and aminoguanidine bicarbonate (1 molar equivalent) in n-butanol.

-

Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete (monitoring by TLC is recommended).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a 1:1 mixture of diethyl ether and hexane to remove any unreacted starting materials and byproducts.

-

Dry the purified product, this compound, under vacuum.

Biological Activity and Quantitative Data

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against several key enzymes implicated in disease. The following tables summarize some of the reported quantitative data.

Table 2: In Vitro Inhibition of Cholinesterases and BACE-1 by 5,6-Diphenyl-1,2,4-triazine Derivatives for Alzheimer's Disease

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| Derivative 4c | BuChE | 6.4 | [4] |

| Derivative 4b | AChE | 25.1% inhibition at 50 µM | [4] |

| Derivative 4a | BACE-1 | 40% inhibition at 50 µM | [4] |

| Derivative 4h | BACE-1 | 37.5% inhibition at 50 µM | [4] |

| Compound S-12 | hAChE | 0.486 ± 0.047 | [5] |

| Compound S-12 | BACE-1 | 0.542 ± 0.099 | [5] |

Table 3: In Vitro Monoamine Oxidase (MAO) Inhibition by 1,2,4-Triazine Derivatives

| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |

| Derivative 4c | MAO-B | 80 | [6] |

Detailed Experimental Protocols for Biological Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used for the screening of AChE inhibitors.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of color formation.

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATChI)

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (inhibitors)

Procedure:

-

Prepare stock solutions of AChE, ATChI, DTNB, and test compounds in the appropriate buffer or solvent.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Solution of the test compound at various concentrations

-

DTNB solution

-

-

Initiate the reaction by adding the AChE solution to each well.

-

Immediately start monitoring the absorbance at 412 nm at regular intervals for a set period.

-

The rate of reaction is calculated from the change in absorbance over time.

-